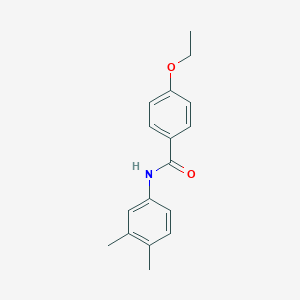

N-(3,4-dimethylphenyl)-4-ethoxybenzamide

説明

N-(3,4-Dimethylphenyl)-4-ethoxybenzamide is a benzamide derivative featuring a 4-ethoxy-substituted benzoyl group linked to a 3,4-dimethylphenylamine moiety. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.34 g/mol. The compound’s structure has been characterized via single-crystal X-ray diffraction, revealing key conformational features:

- Antiperpendicular orientation of the N–H and C=O bonds, a common trait in benzanilides that stabilizes intramolecular hydrogen bonding .

- Hydrogen-bonded chains along the crystallographic b-axis, mediated by N–H⋯O interactions (Fig. 1) .

This compound is part of a broader class of benzanilides studied for their crystallographic behavior and substituent effects on packing motifs .

特性

分子式 |

C17H19NO2 |

|---|---|

分子量 |

269.34g/mol |

IUPAC名 |

N-(3,4-dimethylphenyl)-4-ethoxybenzamide |

InChI |

InChI=1S/C17H19NO2/c1-4-20-16-9-6-14(7-10-16)17(19)18-15-8-5-12(2)13(3)11-15/h5-11H,4H2,1-3H3,(H,18,19) |

InChIキー |

DDWCIMFLYSGGQV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C |

正規SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on the Benzoyl Ring

4-Ethoxy vs. 4-Methyl Substitution

Replacing the 4-ethoxy group with a 4-methyl group (as in N-(3,4-dimethylphenyl)-4-methylbenzamide ) results in:

- Reduced steric bulk : The methyl group (van der Waals volume ~20 ų) is smaller than ethoxy (~55 ų), leading to tighter crystal packing .

- Altered solubility : The ethoxy group enhances lipophilicity (logP ~3.2 vs. ~2.8 for methyl), favoring organic solvent solubility .

- Hydrogen bonding : Both analogs retain antiperpendicular N–H/C=O conformations, but ethoxy’s oxygen may participate in weak C–H⋯O interactions absent in the methyl analog .

4-Ethoxy vs. 4-Fluoro Substitution

In N-(4-bromophenyl)-4-ethoxybenzamide (CAS 329059-46-3) and N-(3,4-difluorophenyl)-3-methylbenzamide (CAS 346720-59-0):

Substituent Effects on the Aniline Ring

3,4-Dimethylphenyl vs. 4-Aminophenyl

In N-(4-aminophenyl)-4-fluorobenzamide (CAS 186544-90-1):

- Hydrogen bonding capacity: The amino group (–NH₂) introduces additional hydrogen bond donors, increasing lattice energy and melting point (>250°C vs. ~180°C for 3,4-dimethylphenyl) .

- Biological activity: Amino-substituted analogs are often explored for kinase inhibition, whereas 3,4-dimethyl groups may enhance metabolic stability .

3,4-Dimethylphenyl vs. 2-Methoxyphenyl

In (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide :

Table 1: Key Properties of Selected Benzamide Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。